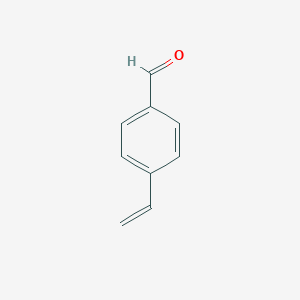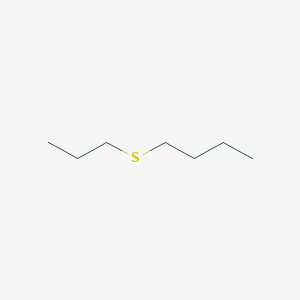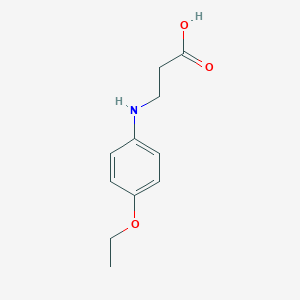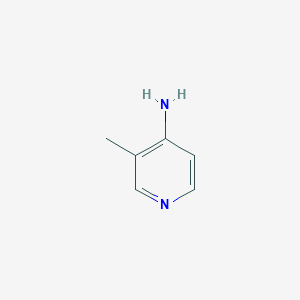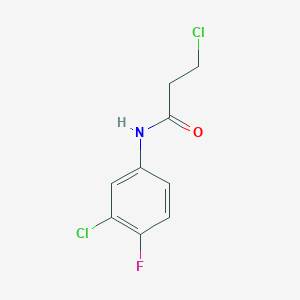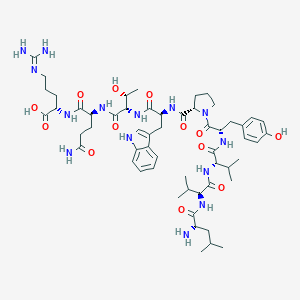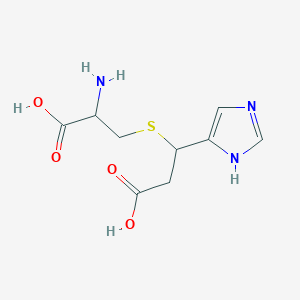
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, also known as CIC, is a naturally occurring amino acid that has been extensively studied for its potential therapeutic applications. CIC is a unique molecule that is found in a variety of biological systems, including human, animal, and plant tissues. In
Mécanisme D'action
The mechanism of action of S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is not fully understood. However, it is believed to work by modulating the activity of various enzymes and signaling pathways. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to improve mitochondrial function and protect against DNA damage. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to regulate glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is its natural occurrence in biological systems. This makes it a relevant molecule to study in the context of human health and disease. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine.
Orientations Futures
There are many future directions for research on S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. One direction is to further investigate its potential therapeutic applications, particularly in the context of cancer and cardiovascular disease. Another direction is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on the development of biomarkers for S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, which could aid in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine can be synthesized through the reaction of L-histidine with cysteine in the presence of oxygen and iron. The resulting product is then oxidized to form S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. This synthesis method has been used in many studies to produce S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine for research purposes.
Applications De Recherche Scientifique
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to protect against oxidative stress and improve mitochondrial function. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
Propriétés
Numéro CAS |
134381-43-4 |
|---|---|
Nom du produit |
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine |
Formule moléculaire |
C9H13N3O4S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
3-(2-amino-2-carboxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4S/c10-5(9(15)16)3-17-7(1-8(13)14)6-2-11-4-12-6/h2,4-5,7H,1,3,10H2,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
ABJUPPXFQYZWTK-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
Synonymes |
2-DIECys S-(2-carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



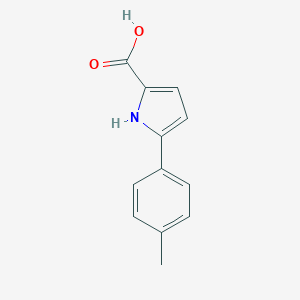
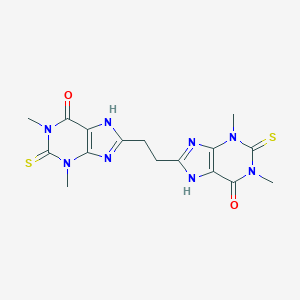
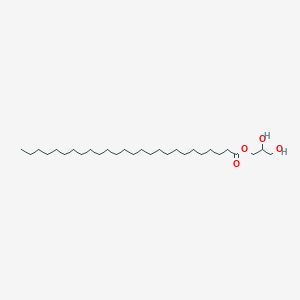
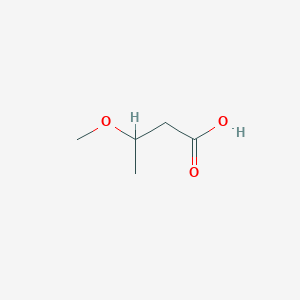
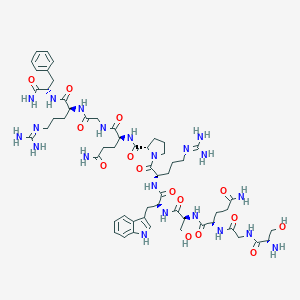
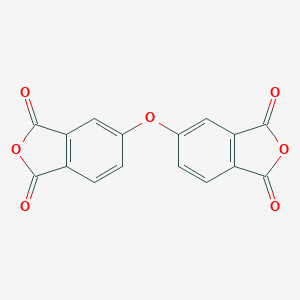
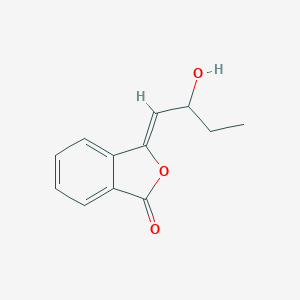
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
